Methyl 2-(1-hydroxycyclohexyl)acetate
Overview
Description
Methyl 2-(1-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol It is a methyl ester derivative of cyclohexaneacetic acid, featuring a hydroxyl group attached to the cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-hydroxycyclohexyl)acetate typically involves the esterification of 1-hydroxycyclohexylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
1-Hydroxycyclohexylacetic acid+MethanolAcid CatalystMethyl 2-(1-hydroxycyclohexyl)acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-hydroxycyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexaneacetic acid.
Reduction: 1-Hydroxycyclohexylmethanol.
Substitution: Various substituted cyclohexyl derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-(1-hydroxycyclohexyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of metabolic pathways involving ester hydrolysis and oxidation.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl 2-(1-hydroxycyclohexyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Methyl 2-(1-hydroxycyclohexyl)acetate can be compared with other similar compounds, such as:
Methyl cyclohexylacetate: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.
Cyclohexaneacetic acid: The parent acid of the ester, with different solubility and reactivity properties.
1-Hydroxycyclohexylacetic acid: The precursor to the ester, with similar but distinct chemical behavior.
The presence of the hydroxyl group in this compound makes it unique, as it can participate in additional hydrogen bonding and chemical reactions compared to its analogs.
Properties
IUPAC Name |
methyl 2-(1-hydroxycyclohexyl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-8(10)7-9(11)5-3-2-4-6-9/h11H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBDSJQIELPXTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00977288 | |
Record name | Methyl (1-hydroxycyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00977288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61704-66-3 | |
Record name | NSC27891 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27891 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl (1-hydroxycyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00977288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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